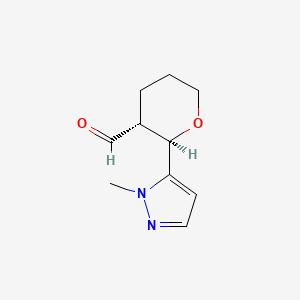
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a versatile building block that can be used in the synthesis of various organic compounds. MPN has a unique structure that makes it an ideal candidate for use in the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde is not fully understood. However, it has been suggested that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. In vivo studies have shown that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can reduce inflammation, inhibit tumor growth, and improve the survival rate of animals infected with certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde in lab experiments is its versatility. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can be used as a building block in the synthesis of various organic compounds, making it a useful tool for organic chemists. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde also has unique properties that make it an ideal candidate for use in the development of new drugs and materials. However, one of the limitations of using (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde in lab experiments is its cost. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde is a relatively expensive compound, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for research involving (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. One area of research is the development of new drugs that incorporate (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde as a building block. These drugs may have improved pharmacokinetic properties and may be more effective than current drugs. Another area of research is the development of new materials that incorporate (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. These materials may have unique properties that make them useful in various applications, such as in the electronics industry. Additionally, further research is needed to fully understand the mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-methylpyrazole with (2R,3R)-2,3-epoxybutanal in the presence of a Lewis acid catalyst. The resulting product is then oxidized to form (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. Another method involves the reaction of 2-methylpyrazole with (2R,3R)-2,3-dihydroxybutanal in the presence of a base catalyst. The resulting product is then oxidized to form (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde.
Aplicaciones Científicas De Investigación
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has been extensively studied for its potential use in the development of new drugs and materials. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has also been used in the synthesis of various organic compounds, including chiral ligands and pharmaceutical intermediates. Its unique structure makes it an ideal candidate for use in the development of new drugs with improved pharmacokinetic properties.
Propiedades
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(4-5-11-12)10-8(7-13)3-2-6-14-10/h4-5,7-8,10H,2-3,6H2,1H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXSTIZMKHZDTD-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

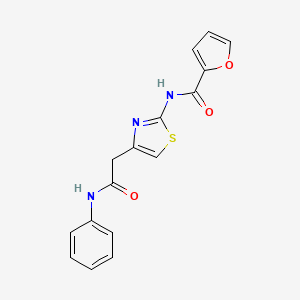

![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2622943.png)
![2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-](/img/structure/B2622945.png)
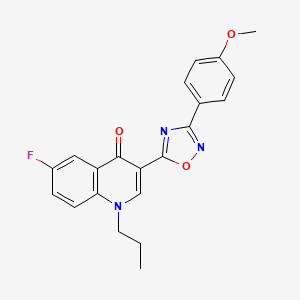
![2-Ethylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2622947.png)
![(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide](/img/structure/B2622948.png)

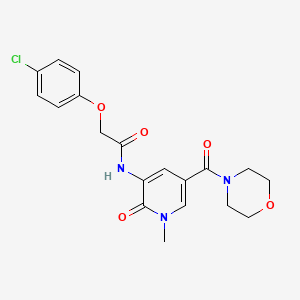
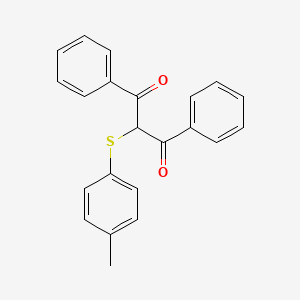
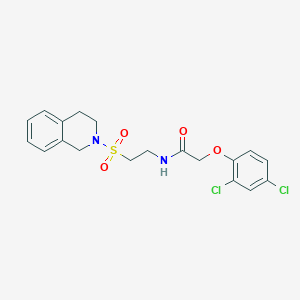
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2622957.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2622959.png)
